Cas no 1368239-05-7 (6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one)

6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one 化学的及び物理的性質
名前と識別子
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- 6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one
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- インチ: 1S/C10H16N2O/c1-2-12-6-5-9-8(7-12)3-4-10(13)11-9/h2-7H2,1H3,(H,11,13)
- InChIKey: CSWCFAKNPVSQMY-UHFFFAOYSA-N
- ほほえんだ: O=C1CCC2=C(CCN(CC)C2)N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 258
- トポロジー分子極性表面積: 32.299
- 疎水性パラメータ計算基準値(XlogP): -0.3
6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM239846-10g |
6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one |
1368239-05-7 | 97% | 10g |
$1636 | 2021-06-09 | |
Chemenu | CM239846-1g |
6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one |
1368239-05-7 | 97% | 1g |
$514 | 2021-06-09 | |
Chemenu | CM239846-5g |
6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one |
1368239-05-7 | 97% | 5g |
$1169 | 2021-06-09 | |
Chemenu | CM239846-1g |
6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one |
1368239-05-7 | 97% | 1g |
$605 | 2022-06-13 |
6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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9. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-oneに関する追加情報
Introduction to 6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one (CAS No. 1368239-05-7) in Modern Chemical and Pharmaceutical Research
6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one, identified by its CAS number 1368239-05-7, is a significant compound in the realm of chemical and pharmaceutical research. This molecule belongs to the naphthyridine class, a heterocyclic structure that has garnered considerable attention due to its versatile applications in medicinal chemistry. The unique arrangement of nitrogen atoms and the presence of an ethyl substituent contribute to its distinctive chemical properties, making it a valuable scaffold for the development of novel therapeutic agents.
The structural framework of 6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one encompasses a bicyclic system with six-membered rings fused together. This configuration imparts stability while allowing for functionalization at multiple sites. The presence of a carbonyl group at the 2-position and an ethyl side chain at the 6-position further enhances its reactivity and potential utility in synthetic chemistry. Such structural features have been exploited in various research endeavors to develop molecules with enhanced pharmacological activity.
In recent years, 6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one has emerged as a promising intermediate in the synthesis of bioactive compounds. Its ability to serve as a core structure for drug design has been particularly noted in the development of small-molecule inhibitors targeting specific biological pathways. For instance, derivatives of this compound have shown promise in modulating enzymes involved in inflammatory responses and metabolic disorders. The hexahydro moiety within its structure contributes to favorable pharmacokinetic properties such as improved solubility and reduced toxicity.
One of the most compelling aspects of 6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one is its role in the synthesis of molecules with potential anticancer activity. Researchers have leveraged its scaffold to create novel agents that interfere with critical cellular processes in cancer cells. Preliminary studies indicate that certain derivatives exhibit inhibitory effects on kinases and other enzymes overexpressed in tumor cells. This has spurred further investigation into optimizing its structure for enhanced efficacy and selectivity in oncology applications.
The pharmaceutical industry has also shown interest in 6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one due to its potential as a precursor for antiviral and antibacterial agents. Its rigid bicyclic core provides a stable platform for introducing functional groups that can interact with viral proteases or bacterial enzymes. Recent advances in computational chemistry have enabled the rapid screening of derivatives for their antimicrobial properties. This high-throughput approach has identified several candidates with promising activity against resistant strains of pathogens.
From a synthetic chemistry perspective, 6-Ethyl-3,4,5,6,7,8-hexahydro,1,6-naphthyridin,2(1H)-one stands out as a versatile building block. Its reactivity allows for modifications at multiple positions without compromising overall structural integrity. This flexibility has been exploited in multi-step syntheses leading to complex molecules with tailored biological activities. The development of efficient synthetic routes for this compound has been a focus of academic and industrial research teams aiming to streamline drug discovery processes.
The growing body of literature on CAS No. 1368239,05,-7 highlights its significance as a chemical entity with broad applicability. Collaborative efforts between chemists and biologists have led to innovative applications ranging from enzyme inhibition to drug delivery systems. The compound’s ability to undergo further functionalization makes it an attractive candidate for future research endeavors aimed at addressing unmet medical needs.
In conclusion, 6-Ethyl,3,4,5,6,7,8-hexahydro,1,6-naphthyridin,2(1H)-one (CAS No. 136,823,9,05,-7) represents a cornerstone in modern pharmaceutical research. Its unique structural features and reactivity profile have positioned it as a key intermediate in the development of novel therapeutic agents across various disease areas including oncology,*antiviral*,*and* *antibacterial* therapies.* The continued exploration* *of* *its* *derivatives* *holds* *great* *promise* *for* *future* *advances* *in* *drug discovery.*
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